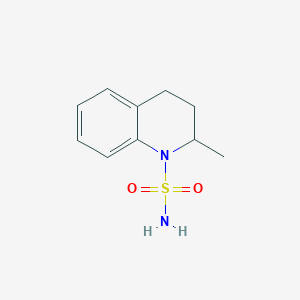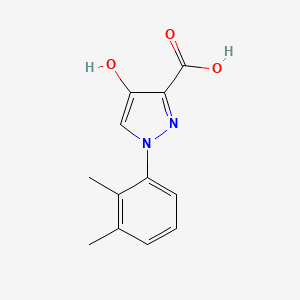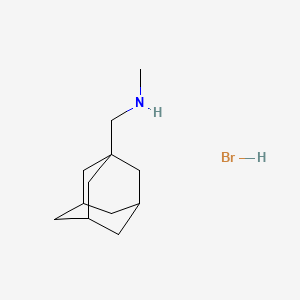
Adamantan-1-ylmethyl-methyl-amine hydrobromide
Overview
Description
Adamantan-1-ylmethyl-methyl-amine hydrobromide is a chemical compound with the molecular formula C₁₂H₂₂BrN It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantan-1-ylmethyl-methyl-amine hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is subjected to a series of reactions to introduce the amine group.
Formation of Adamantan-1-ylmethylamine: Adamantane is first brominated to form 1-bromoadamantane. This intermediate is then reacted with methylamine to produce Adamantan-1-ylmethylamine.
Quaternization: The final step involves the reaction of Adamantan-1-ylmethylamine with hydrobromic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of adamantane to produce 1-bromoadamantane.
Amine Introduction: Reaction with methylamine in a controlled environment to ensure high yield and purity.
Hydrobromide Formation: The final product is obtained by reacting the amine with hydrobromic acid, followed by purification steps to isolate the hydrobromide salt.
Chemical Reactions Analysis
Types of Reactions
Adamantan-1-ylmethyl-methyl-amine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Hydrolysis: The hydrobromide salt can be hydrolyzed under basic conditions to release the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
Substitution: Products include various substituted adamantane derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Secondary amines or other reduced forms of the compound.
Scientific Research Applications
Adamantan-1-ylmethyl-methyl-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its antiviral and antimicrobial properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which Adamantan-1-ylmethyl-methyl-amine hydrobromide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The rigid structure of the adamantane core allows for specific binding interactions, which can modulate biological pathways. For example, in antiviral research, the compound may inhibit viral replication by interfering with viral enzymes.
Comparison with Similar Compounds
Adamantan-1-ylmethyl-methyl-amine hydrobromide can be compared with other adamantane derivatives such as:
Amantadine: Known for its antiviral properties, particularly against influenza A.
Memantine: Used in the treatment of Alzheimer’s disease due to its action on NMDA receptors.
Rimantadine: Another antiviral agent similar to amantadine but with a different pharmacokinetic profile.
Uniqueness
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other adamantane derivatives. Its ability to form stable hydrobromide salts enhances its solubility and stability, making it a valuable compound in various research applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in scientific and industrial fields.
Properties
IUPAC Name |
1-(1-adamantyl)-N-methylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.BrH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOINMNIUXSCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC3CC(C1)CC(C3)C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-20-5 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, N-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



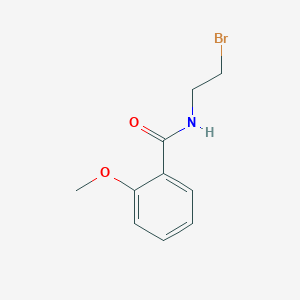
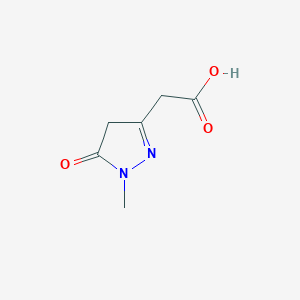
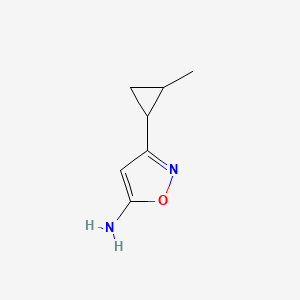
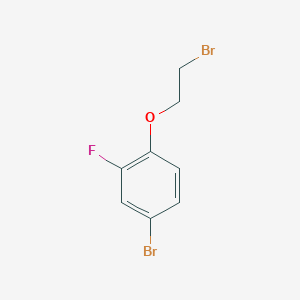
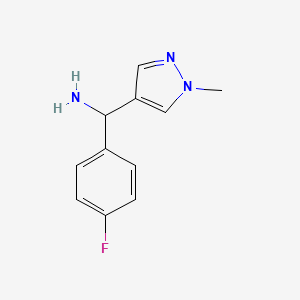
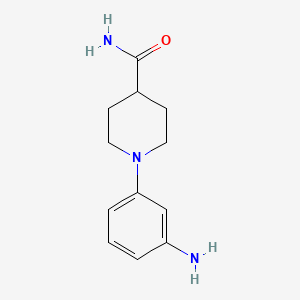
![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
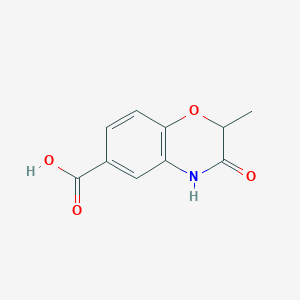

![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)
